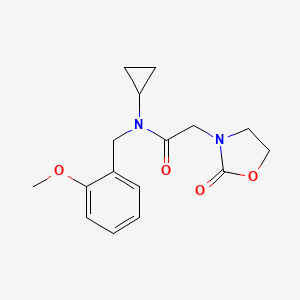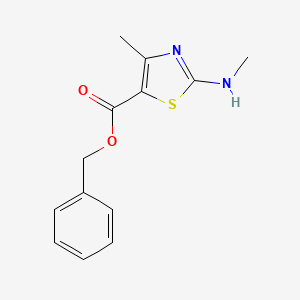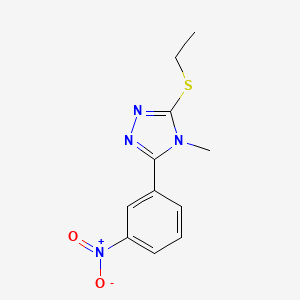![molecular formula C11H15BrN2OS B5692108 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine, also known as BRL-15572, is a chemical compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor.
Biochemical and Physiological Effects:
1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine has been found to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been found to have a range of therapeutic applications, which makes it a valuable tool for researchers. However, one of the limitations of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the research findings.
Direcciones Futuras
There are several future directions for research on 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine. One area of interest is the potential use of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine and to identify any potential side effects or limitations of its use. Finally, there is a need for more research on the pharmacokinetics of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine, including its absorption, distribution, metabolism, and excretion in the body.
Métodos De Síntesis
The synthesis of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine involves the reaction of 1-acetylpiperazine with 5-bromo-2-thiophenemethanol in the presence of a base. The final product is obtained through purification by column chromatography. The synthesis of 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine has been well-established and can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine has been found to have antipsychotic properties and can reduce the positive symptoms of schizophrenia.
Propiedades
IUPAC Name |
1-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-9(15)14-6-4-13(5-7-14)8-10-2-3-11(12)16-10/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIREERJIYHRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)
![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)


![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)


![1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5692065.png)
![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)


![6-[(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5692099.png)
![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)